molecular formula C9H9BrF2O B8483876 4-(3-Bromopropoxy)-1,2-difluorobenzene

4-(3-Bromopropoxy)-1,2-difluorobenzene

Cat. No. B8483876
M. Wt: 251.07 g/mol
InChI Key: PWFZWIZFKGGHOK-UHFFFAOYSA-N
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Patent
US07842688B2

Procedure details

Analogously to Example 91b, 2.00 g of 3,4-difluorophenol and 31.0 g of 1,3-dibromopropane are reacted. The title compound is obtained as a colourless oil. Rf=0.66 (1:6 EtOAc-heptane); Rt=5.01.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
31 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([OH:9])[CH:5]=[CH:6][C:7]=1[F:8].[Br:10][CH2:11][CH2:12][CH2:13]Br>>[Br:10][CH2:11][CH2:12][CH2:13][O:9][C:4]1[CH:5]=[CH:6][C:7]([F:8])=[C:2]([F:1])[CH:3]=1

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
FC=1C=C(C=CC1F)O
Name
Quantity
31 g
Type
reactant
Smiles
BrCCCBr

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrCCCOC1=CC(=C(C=C1)F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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